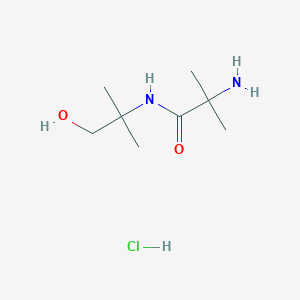

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride

Vue d'ensemble

Description

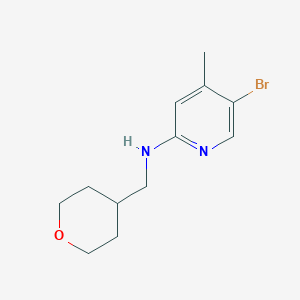

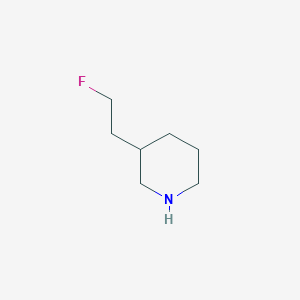

“2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C9H19ClN2O2 . It is also known as 2-amino-N-((tetrahydro-2H-pyran-4-yl)methyl)propanamide hydrochloride .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate and potassium tert-butoxide in toluene at 50°C for 12 hours, followed by an increase in temperature to 110°C for another 12 hours . The reaction mixture is then washed with water, and the organic phase is concentrated under reduced pressure to yield an oily substance .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H . This code can be used to generate a 3D structure of the molecule for further analysis.Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, closely related to the structure of interest, focuses on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, a property measured through various in vitro assays like DPPH, ABTS, and FRAP. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes, pointing towards potential applications in developing new antioxidant agents or materials with specific supramolecular architectures (Chkirate et al., 2019).

Chemical Transformations and Synthesis

Another study explores the base- and acid-catalyzed hydrolysis of a pyrazol α-chloroacetanilide derivative, leading to various compounds through alkyl-amidonitrogen fission. This type of chemical transformation showcases the reactivity and potential pathways for modifying related compounds, which could be useful in synthetic chemistry or material science (Rouchaud et al., 2010).

Synthesis of Sugar Derivatives

In the field of carbohydrate chemistry, the synthesis of four methyl 2-amino-2,4-dideoxy-dl-pentopyranosides from tetrahydro-2-methoxypyran-3-one was reported. The study involves multiple steps, including hydroboration, oxidation, and catalytic debenzylations, leading to sugar derivatives with potential applications in medicinal chemistry and drug development (Descours et al., 1982).

Opioid Receptor Agonists

Research into N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, aims to discover potent and selective kappa-opioid agonists. This investigation into structure-activity relationships reveals insights into the design of new analgesic compounds, indicating the broader pharmacological potential of related acetamide derivatives (Barlow et al., 1991).

Antimicrobial Agents

A study on the synthesis and biological evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, derived from reactions involving chloroacetamide, highlights potential antimicrobial properties. These compounds exhibit promising activities against various microorganisms, suggesting the utility of related structures in developing new antimicrobial agents (Hamama et al., 2013).

Propriétés

IUPAC Name |

2-amino-N-methyl-N-(oxan-4-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(9(12)6-10)7-8-2-4-13-5-3-8;/h8H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUVGMRFKKVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

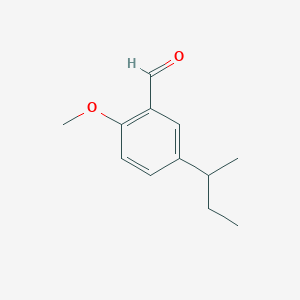

CN(CC1CCOCC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)